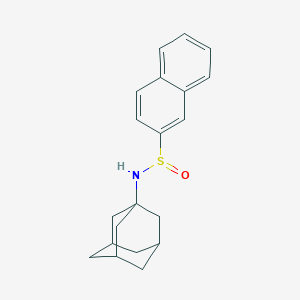
N-1-adamantyl-2-naphthalenesulfinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-1-adamantyl-2-naphthalenesulfinamide" often involves complex organic synthesis routes that incorporate adamantyl and naphthalene units. For example, the synthesis of 1,8-di(1-adamantyl)naphthalenes as single enantiomers involves a [4+2]cycloaddition reaction, demonstrating the intricacies of incorporating adamantyl groups into naphthalene rings (Aikawa, Takahira, & Yamaguchi, 2011). These synthetic strategies highlight the challenges and innovative approaches in the creation of adamantyl-naphthalene compounds.
Molecular Structure Analysis
The molecular structure of adamantyl-naphthalene derivatives is characterized by the presence of bulky adamantyl groups attached to the naphthalene core, significantly affecting the compound's physical and chemical properties. X-ray analysis and computational studies provide insight into the distorted molecular structures and the impact of adamantyl substitution on naphthalene's electronic properties (Yamamoto et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "N-1-adamantyl-2-naphthalenesulfinamide" and similar compounds often explore the reactivity of the naphthalene core and the influence of the adamantyl group on reaction outcomes. Studies on the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles containing an adamantane fragment highlight the versatility of these compounds in forming complex heterocyclic structures (Frolenko et al., 2013).
Physical Properties Analysis
The physical properties of adamantyl-naphthalene derivatives, such as solubility, melting point, and stability, are significantly influenced by the bulky adamantyl groups. Studies on unimolecular micelles formed by polymers with adamantyl groups provide insight into the self-assembly and physical characteristics of these compounds in solution (Morishima et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilicity, and stability of adamantyl-naphthalene derivatives, are central to understanding their potential applications. The synthesis and characterization of polymers and copolymers containing adamantyl and naphthalene units demonstrate the impact of structural modifications on the chemical behavior of these compounds (Kobayashi, Kataoka, & Ishizone, 2009).
Mecanismo De Acción
Target of Action
N-1-adamantyl-2-naphthalenesulfinamide is a unique chemical compound with a complex structure It is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
As a unique chemical compound, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Adamantane derivatives have been studied extensively, and they are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
As a unique chemical compound, its effects at the molecular and cellular levels are subjects of ongoing research .
Propiedades
IUPAC Name |
N-(1-adamantyl)naphthalene-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c22-23(19-6-5-17-3-1-2-4-18(17)10-19)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16,21H,7-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXHPMFEIMRIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)naphthalene-2-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



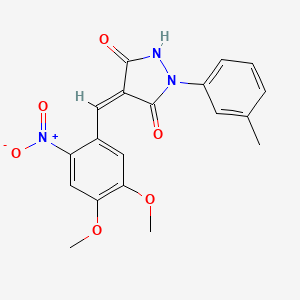
![2-(4-fluorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4021693.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021694.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4021701.png)
![1-[(2-fluorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4021702.png)
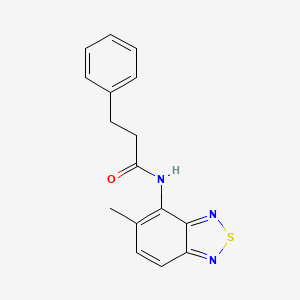
![N-(4-ethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4021737.png)
![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4021741.png)
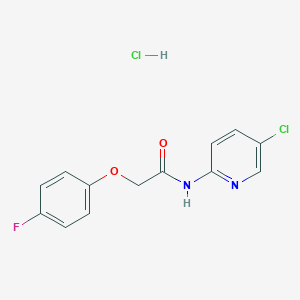
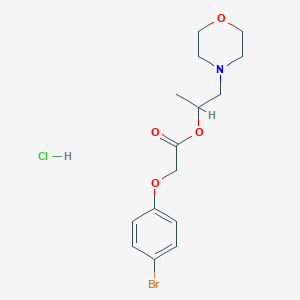
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4021757.png)
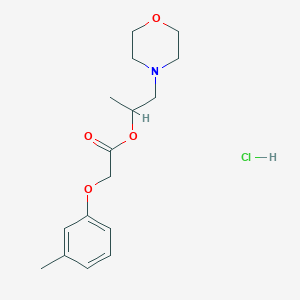
![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)
